2-(beta-D-glucosyl)benzimidazole
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Overview
Description
2-(beta-D-glucosyl)benzimidazole is a C-glycosyl compound and a member of benzimidazoles.
Scientific Research Applications
Antiprotozoal Activities : Benzimidazole derivatives demonstrate significant in vitro activity against protozoan parasites like Trichomonas vaginalis and Giardia lamblia. This activity is attributed to their ability to inhibit the microtubule protein beta-tubulin, a crucial component in these organisms (Katiyar et al., 1994).
Fungal β-Tubulin Binding : In the context of antifungal activity, benzimidazole derivatives bind to β-tubulin. This binding is crucial for their function as antitubulin agents in plant disease control (Hollomon et al., 1998).
Anti-Hepatitis C Virus Agents : Certain benzimidazole-coumarin conjugates have been synthesized with significant activity against the hepatitis C virus, showcasing the potential of benzimidazole derivatives in antiviral therapy (Hwu et al., 2008).
Molecular Basis for Drug Resistance : Studies have delved into the molecular dynamics and interactions of benzimidazoles with β-tubulin in parasites. Understanding these interactions is crucial for designing more effective treatments against parasitic diseases (Aguayo‐Ortiz et al., 2013).
Inhibition of Human Cytomegalovirus Replication : Benzimidazole derivatives like 1263W94 have shown potent inhibition of human cytomegalovirus replication, suggesting their potential in treating viral infections (Biron et al., 2002).
α-Glucosidase Inhibitory Activity : Benzimidazole derivatives have been evaluated for their α-glucosidase inhibitory activity, which is significant in the context of diabetes treatment (Rahim et al., 2019).
Genetic Variability Studies : Research on benzimidazole-susceptible and -resistant strains of Haemonchus contortus has provided insights into the genetic mechanisms underlying drug resistance, which is critical for developing effective anthelmintic strategies (Beech et al., 1994).
Antibacterial and Anticancer Activities : Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and anticancer activities, highlighting their potential as clinical drugs (Khalifa et al., 2018).
properties
Product Name |
2-(beta-D-glucosyl)benzimidazole |
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Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-(1H-benzimidazol-2-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H16N2O5/c16-5-8-9(17)10(18)11(19)12(20-8)13-14-6-3-1-2-4-7(6)15-13/h1-4,8-12,16-19H,5H2,(H,14,15)/t8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
XEMMGXXVANKOFH-RMPHRYRLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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